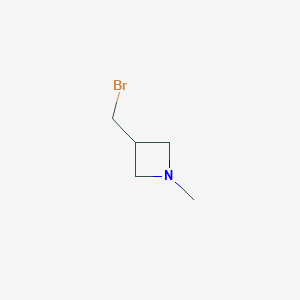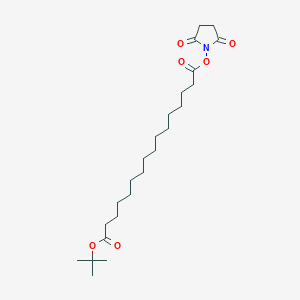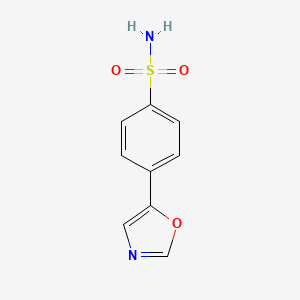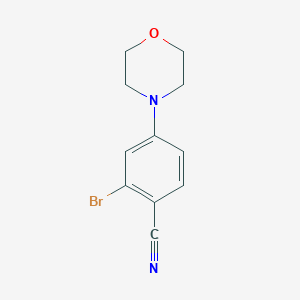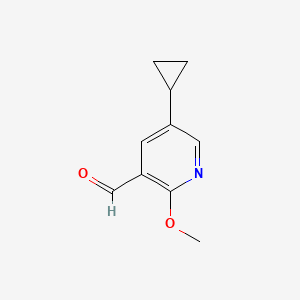
5-Cyclopropyl-2-methoxynicotinaldehyde
Vue d'ensemble
Description
5-Cyclopropyl-2-methoxynicotinaldehyde is a chemical compound belonging to the class of nicotinic aldehyde derivatives. It has a molecular formula of C10H11NO2 and a molecular weight of 177.2 g/mol.
Molecular Structure Analysis
The molecular structure of 5-Cyclopropyl-2-methoxynicotinaldehyde is represented by the formula C10H11NO2 . This indicates that it contains 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Multicomponent Reactions in Organic and Medicinal Chemistry
The compound 5-Cyclopropyl-2-methoxynicotinaldehyde may be involved in multicomponent reactions, contributing to the synthesis of biologically active molecules. A study highlighted the effective use of multicomponent reactions for the synthesis of compounds with a 4-thiazolidinone core and a cyclopropyl moiety, crucial structural motifs in potential biologically active molecules (Sydorenko et al., 2022).
Regioselectivity and Ring-Opening Reactions
Switch in Regioselectivity
Cyclopropyl groups have been noted for their involvement in regioselectivity switch reactions. For instance, cyclopropene-1,1-dicarboxylates, similar in structure to 5-Cyclopropyl-2-methoxynicotinaldehyde, exhibited a switch in regioselectivity during reactions with aldehydes, facilitated by organophosphine reagents (Ni, Chen & Ma, 2013).
Stereoselectivity in Synthesis
Diastereoselective Catalytic Reactions
The cyclopropyl moiety is instrumental in diastereoselective catalytic reactions. For example, rhodium-catalyzed ene-cycloisomerization of alkenylidenecyclopropanes, similar to 5-Cyclopropyl-2-methoxynicotinaldehyde, has been used in the synthesis of carbo- and heterocycles, demonstrating the importance of cyclopropyl groups in maintaining diastereoselectivity (Evans & Inglesby, 2012).
Ring Methoxylated Radical Cations
Oxygen Acidity and Radical Reactivity
Studies on ring methoxylated radical cations, similar in structure to 5-Cyclopropyl-2-methoxynicotinaldehyde, have revealed insights into oxygen acidity and the reactivity of such compounds in aqueous solutions. The research has shown how the presence of cyclopropyl and other groups influences reactivity and fragmentation patterns, which are crucial for understanding the behavior of such complex molecules (Bietti et al., 2006).
Gold Phosphine Fragment Electron Donation
Electron Donor Ability in Gold Complexes
The study of electron donation in gold complexes with cyclopropyl groups, akin to 5-Cyclopropyl-2-methoxynicotinaldehyde, provides valuable insights into the electronic properties of such compounds. This research is significant for understanding the electron donation capabilities of cyclopropyl groups in complex molecular structures (Brooner & Widenhoefer, 2014).
Cyclopropylamine Oxidation
Reactivity of Cyclopropylamine Derivatives
Investigations into the oxidation of cyclopropylamine derivatives offer insights into the reactivity and fate of the cyclopropyl group upon N-dealkylation. Such studies are crucial for understanding the behavior and potential applications of compounds containing cyclopropyl groups similar to 5-Cyclopropyl-2-methoxynicotinaldehyde (Shaffer, Morton & Hanzlik, 2001).
Propriétés
IUPAC Name |
5-cyclopropyl-2-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-9(6-12)4-8(5-11-10)7-2-3-7/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVRERRWSSSFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732749 | |
| Record name | 5-Cyclopropyl-2-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-2-methoxynicotinaldehyde | |
CAS RN |
888499-98-7 | |
| Record name | 5-Cyclopropyl-2-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



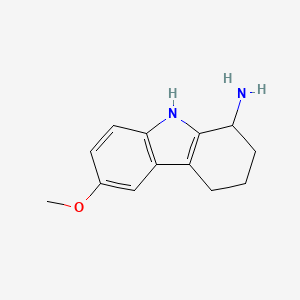
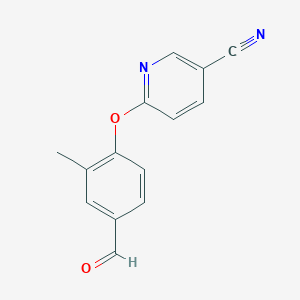
![3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B1397987.png)
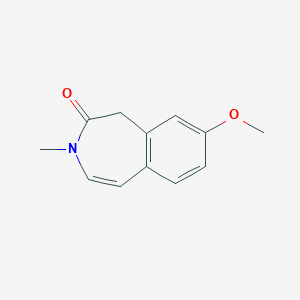
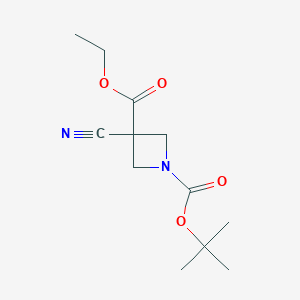
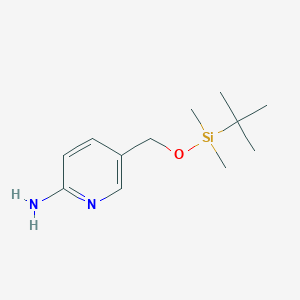
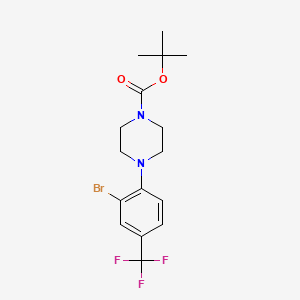
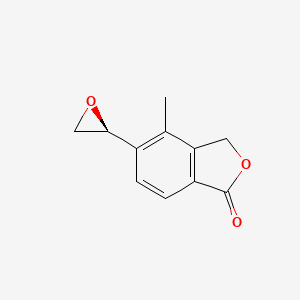
![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)
![2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile](/img/structure/B1397998.png)
